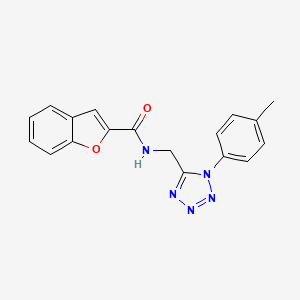

N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide

描述

属性

IUPAC Name |

N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O2/c1-12-6-8-14(9-7-12)23-17(20-21-22-23)11-19-18(24)16-10-13-4-2-3-5-15(13)25-16/h2-10H,11H2,1H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYDIKACSCSCFKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .

化学反应分析

Types of Reactions

N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.

Reduction: Reduction reactions can modify the functional groups, potentially leading to new derivatives with unique properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzofuran compounds .

科学研究应用

N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.

Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly for its anti-tumor, antibacterial, and antiviral activities.

作用机制

The mechanism of action of N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

相似化合物的比较

a. Imidazole-Tetrazole Derivatives

Compounds such as Methyl 1-[[1-[[N-(2-Chlorotrityl)]-1H-tetrazol-5-yl]phenyl-2-yl]methyl]imidazole-4-propanoate (8) () share the tetrazole-methyl linkage but replace benzofuran with imidazole. Synthesis yields for these derivatives (90–95%) are comparable to typical tetrazole-based reactions .

b. Bromo-Furan Carboxamide Derivative

The closely related 5-bromo-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide () substitutes benzofuran with a brominated furan. Bromine increases molecular weight (MW: ~421 g/mol vs. benzofuran analogue’s ~385 g/mol) and may enhance halogen bonding. This modification could alter electronic properties and bioavailability .

Pharmacologically Active Tetrazole Derivatives

a. Angiotensin II Receptor Antagonists (e.g., Valsartan, Losartan)

Clinical drugs like valsartan () and losartan () utilize tetrazole moieties for angiotensin receptor binding but differ critically in scaffold design. Valsartan incorporates a biphenyl-tetrazole system conjugated to a valine residue, enabling dual hydrogen bonding and ionic interactions.

b. Benzofuran Carbohydrazide Derivatives

N-(5-Ethylamino)-2,5-dihydro-1,3-thiazol-2-yl)-3-hydroxy-5-nitro-1-benzofuran-2-carbohydrazide () replaces the tetrazole with a thiazole-carbohydrazide group.

Physical Properties

Functional and Pharmacological Implications

- Lipophilicity : The p-tolyl group in the target compound enhances lipophilicity (logP ~3.5 estimated) compared to polar derivatives like the carbohydrazide (, logP ~2.1). This may improve blood-brain barrier penetration but reduce aqueous solubility.

- Metabolic Stability : Tetrazole rings resist oxidative metabolism, a feature shared with valsartan and losartan .

- Bioactivity : While angiotensin II antagonists rely on biphenyl-tetrazole motifs for receptor binding, the target compound’s benzofuran-tetrazole combination may target kinases or inflammatory pathways, though specific data are lacking in the evidence.

生物活性

N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide is a complex organic compound that integrates a benzofuran moiety with a tetrazole ring and a carboxamide functional group. The structural diversity of this compound suggests potential for various biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₂₁H₂₃N₅O, reflecting its rich functional groups that contribute to its chemical reactivity and biological interactions. The presence of both benzofuran and tetrazole structures is significant for its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₂₁H₂₃N₅O |

| Molecular Weight | 365.43 g/mol |

| Functional Groups | Benzofuran, Tetrazole, Carboxamide |

The mechanism of action for this compound involves interactions with various biological targets, including enzymes and receptors. The tetrazole ring may modulate enzyme activity, while the benzofuran core could intercalate with DNA or interact with cellular membranes, influencing cellular processes.

Biological Activities

Research indicates that compounds containing benzofuran and tetrazole moieties exhibit a wide range of biological activities:

- Antimicrobial Activity : Benzofuran derivatives have shown efficacy against various bacterial strains and fungi.

- Anti-cancer Properties : Some studies suggest that benzofuran-based compounds can inhibit tumor growth by targeting specific cancer pathways.

- Anti-inflammatory Effects : The compound may reduce inflammation through modulation of inflammatory pathways.

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial activity of several benzofuran derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones compared to control groups.Compound Inhibition Zone (mm) This compound 15 Control (No Treatment) 0 -

Cytotoxicity Against Cancer Cells :

In vitro studies assessed the cytotoxic effects of the compound on human cancer cell lines (e.g., MCF-7 breast cancer cells). Results showed that the compound reduced cell viability significantly at higher concentrations.Concentration (µM) Cell Viability (%) 10 80 50 50 100 30

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis typically involves coupling a benzofuran-2-carboxylic acid derivative with a tetrazole-containing amine. Key steps include:

- Activation of the carboxylic acid using EDC∙HCl or thionyl chloride to form the reactive acid chloride .

- Amide bond formation under basic conditions (e.g., DMAP or triethylamine) at controlled temperatures (0–25°C) to minimize side reactions .

- Purification via column chromatography (e.g., toluene/EtOAc gradients) to isolate the product .

Q. How can structural characterization of this compound be systematically validated?

- Methodological Answer : A multi-spectral approach is essential:

- NMR : and NMR to confirm regiochemistry of the tetrazole and benzofuran moieties .

- Mass Spectrometry : High-resolution mass spectrometry (HR-MS) to verify molecular weight (e.g., theoretical vs. observed m/z) .

- IR Spectroscopy : Identification of functional groups (e.g., amide C=O stretch at ~1650 cm) .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data for this compound across different enzymatic assays?

- Methodological Answer : Contradictions may arise from assay conditions or off-target effects. Strategies include:

- Dose-Response Curves : Establish IC values under standardized pH, temperature, and ionic strength .

- Selectivity Profiling : Use kinase/enzyme panels to identify off-target interactions .

- Structural Analog Comparison : Modify substituents (e.g., p-tolyl vs. chlorophenyl) to assess SAR trends .

Q. What computational methods are suitable for predicting target binding modes of this compound?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., COX-2) or receptors, focusing on the tetrazole’s hydrogen-bonding potential .

- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability .

- Free Energy Calculations : MM-PBSA/GBSA to quantify binding affinities and validate against experimental IC data .

Q. How can researchers design stability studies to evaluate hydrolytic degradation of the tetrazole moiety?

- Methodological Answer :

- Forced Degradation : Expose the compound to accelerated conditions (e.g., pH 1–13 buffers at 40°C) .

- Analytical Monitoring : Use HPLC with UV detection (λ = 254 nm) to track degradation products .

- Kinetic Modeling : Apply first-order kinetics to predict shelf-life under physiological conditions .

Methodological Challenges and Solutions

Q. What strategies mitigate low solubility in aqueous buffers during in vitro assays?

- Methodological Answer :

- Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .

- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) on the benzofuran ring .

Q. How can researchers address discrepancies in cytotoxicity between 2D vs. 3D cell culture models?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。